Acide (diméthylamino)-p-tolylacétique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dimethylamino-p-tolyl-acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological and clinical applications of indole derivatives .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Dimethylamino-p-tolyl-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with metal ions, which can influence its biochemical activity . The nature of these interactions often involves coordination bonds between the metal ions and the functional groups of Dimethylamino-p-tolyl-acetic acid, affecting its reactivity and stability in biochemical environments.

Cellular Effects

Dimethylamino-p-tolyl-acetic acid impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, Dimethylamino-p-tolyl-acetic acid may affect the expression of genes related to cell growth and differentiation, thereby influencing cellular behavior.

Molecular Mechanism

The molecular mechanism of Dimethylamino-p-tolyl-acetic acid involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved . Furthermore, Dimethylamino-p-tolyl-acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethylamino-p-tolyl-acetic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that Dimethylamino-p-tolyl-acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to Dimethylamino-p-tolyl-acetic acid can lead to cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Dimethylamino-p-tolyl-acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, Dimethylamino-p-tolyl-acetic acid can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level must be reached before significant effects are seen.

Metabolic Pathways

Dimethylamino-p-tolyl-acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within the cell . Understanding the metabolic pathways of Dimethylamino-p-tolyl-acetic acid is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Dimethylamino-p-tolyl-acetic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the concentration and activity of Dimethylamino-p-tolyl-acetic acid in different tissues, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of Dimethylamino-p-tolyl-acetic acid is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of Dimethylamino-p-tolyl-acetic acid can influence its interactions with other biomolecules and its role in cellular processes, such as signaling, metabolism, and gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylamino-p-tolyl-acetic acid typically involves the reaction of para-tolylacetic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Dimethylamino-p-tolyl-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the production of by-products and to ensure the safety of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethylamino-p-tolyl-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, cyanides, and amines are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Para-tolylacetic acid: A precursor in the synthesis of Dimethylamino-p-tolyl-acetic acid.

Dimethylaminoacetic acid: Shares similar structural features but lacks the para-tolyl group.

Phenylacetic acid: Another structurally related compound with different functional groups.

Uniqueness

Dimethylamino-p-tolyl-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group and para-tolyl moiety make it a versatile compound for various applications in research and industry .

Activité Biologique

Dimethylamino-p-tolyl-acetic acid (DMPTA) is a compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Dimethylamino-p-tolyl-acetic Acid

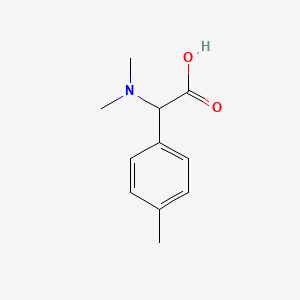

- Chemical Structure : DMPTA is characterized by the presence of a dimethylamino group attached to a p-tolyl acetic acid moiety. This structure is crucial for its interaction with biological targets.

- CAS Number : 230646-18-1

Target Interactions

DMPTA interacts with various biomolecules, including enzymes and receptors, influencing several biochemical pathways:

- Enzyme Modulation : It can either inhibit or activate enzyme activity, leading to alterations in metabolic pathways. For example, it has been shown to modulate the activity of enzymes involved in cellular metabolism, impacting overall cellular function.

- Receptor Binding : DMPTA exhibits high affinity for multiple receptors, particularly those associated with indole derivatives, which are known for their broad-spectrum biological activities.

Biochemical Pathways

The compound's activity affects several key cellular processes:

- Cell Signaling : DMPTA influences signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : It has been observed to modulate gene expression levels, impacting cellular responses to various stimuli.

Antiproliferative Activity

Research indicates that DMPTA possesses significant antiproliferative properties:

- Cell Line Studies : In vitro studies have demonstrated that DMPTA can arrest cancer cell lines in specific phases of the cell cycle, such as G2/M phase, leading to increased apoptosis rates .

| Cell Line | IC50 (µM) | Phase Arrested |

|---|---|---|

| MCF-7 (Breast) | 10-33 | G2/M |

| MDA-MB-231 | 23-33 | G2/M |

Antimicrobial Activity

DMPTA exhibits antimicrobial properties against various pathogens:

- Selectivity : It shows selective activity against certain bacterial strains, suggesting potential as a therapeutic agent for infectious diseases .

Case Studies and Research Findings

- Antitumor Activity :

- Mechanism Exploration :

- Pharmacological Potential :

Propriétés

IUPAC Name |

2-(dimethylamino)-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPJNXPDVUZZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640536 | |

| Record name | (Dimethylamino)(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230646-18-1 | |

| Record name | α-(Dimethylamino)-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230646-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dimethylamino)(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.